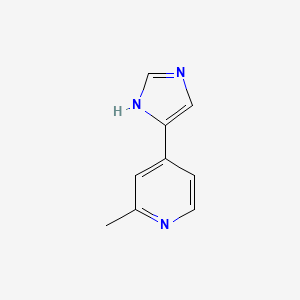

4-(1H-Imidazol-4-yl)-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)-2-methylpyridine |

InChI |

InChI=1S/C9H9N3/c1-7-4-8(2-3-11-7)9-5-10-6-12-9/h2-6H,1H3,(H,10,12) |

InChI Key |

QSMRVGPBHZFLBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CN=CN2 |

Origin of Product |

United States |

The Chemical Significance of the Imidazole Pyridine Heterocyclic System

The fusion of imidazole (B134444) and pyridine (B92270) rings into a single molecular framework creates a heterocyclic system with a unique and versatile electronic and structural profile. This combination is of profound importance in chemical science for several key reasons.

Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms. They are a fundamental component of many biologically crucial molecules, including the amino acid histidine and purine (B94841) bases in DNA. The imidazole ring possesses both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. This amphoteric nature is pivotal in many enzymatic reactions and in the formation of stable complexes with metal ions.

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is isoelectronic with benzene (B151609). The nitrogen atom in pyridine is basic, and its lone pair of electrons is not part of the aromatic system, making it readily available for coordination. The pyridine ring is a common motif in a vast array of pharmaceuticals and natural products.

The combination of these two rings in an imidazole-pyridine system results in a scaffold with multiple coordination sites for metal ions, leading to the formation of diverse and stable metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in catalysis, gas storage, and sensing. Furthermore, the ability of the imidazole-pyridine system to interact with biological targets through various non-covalent interactions makes it a privileged scaffold in medicinal chemistry.

Research Trajectories for 4 1h Imidazol 4 Yl 2 Methylpyridine and Its Analogues

Conventional Synthetic Routes and Their Mechanistic Considerations

Traditional methods for the synthesis of the imidazole core of this compound often rely on well-established named reactions and multicomponent strategies that build the heterocyclic ring from acyclic precursors.

Debus-Radziszewski Reaction and Related Cyclization Approaches

The Debus-Radziszewski imidazole synthesis is a cornerstone in the formation of imidazole rings and represents a viable, albeit classical, approach to synthesizing this compound. wikipedia.orgresearchgate.net This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgresearchgate.net For the specific synthesis of the target molecule, the key starting materials would be glyoxal (B1671930) (a 1,2-dicarbonyl compound), 2-methyl-4-pyridinecarboxaldehyde, and a source of ammonia, typically ammonium (B1175870) acetate (B1210297).

The proposed mechanism proceeds in two main stages. wikipedia.org Initially, the dicarbonyl compound (glyoxal) reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine undergoes condensation with the aldehyde (2-methyl-4-pyridinecarboxaldehyde) to form the imidazole ring. wikipedia.orgrsc.org The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating. scribd.com While this method is versatile, yields can be variable, and the reaction may be prone to side reactions, such as the formation of oxazoles. scribd.com

| Aldehyde Component | Dicarbonyl Component | Ammonia Source | Typical Conditions | Yield (%) | Reference(s) |

| Benzaldehyde | Benzil | Ammonium Acetate | Lactic Acid, 160°C | 92 | rsc.org |

| Aromatic Aldehydes | Benzil | Ammonium Acetate | Urea-ZnCl2 DES, 110°C, 30 min | 99 | rsc.org |

| Aromatic Aldehydes | Bis-aryl α-hydroxyketones | Ammonium Acetate | KMnO4/CuSO4 | Good | rsc.org |

This table presents data for the Debus-Radziszewski reaction with various aromatic aldehydes as illustrative examples of typical conditions and yields.

Multicomponent Reactions in Imidazole Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, thereby reducing reaction time and waste. rsc.org The synthesis of this compound is amenable to MCR strategies, which can offer significant advantages over traditional stepwise syntheses.

One such approach is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnih.govwikipedia.org This reaction can be performed as a three-component reaction between an aldehyde (2-methyl-4-pyridinecarboxaldehyde), a primary amine, and TosMIC. organic-chemistry.orgnih.gov The reaction proceeds through the in-situ formation of an aldimine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with TosMIC. nih.gov Subsequent elimination of p-toluenesulfinic acid from the resulting imidazoline (B1206853) intermediate yields the desired imidazole. organic-chemistry.org A variety of catalysts, including HBF4–SiO2, LiBF4, and Zn(BF4)2, have been shown to be effective in promoting multicomponent imidazole syntheses. rsc.org

| Reaction Type | Key Reagents | Catalyst | Typical Conditions | Yield (%) | Reference(s) |

| Van Leusen MCR | Aldehyde, Amine, TosMIC | K2CO3 | Room Temperature | Good | nih.gov |

| Three-component | 1,2-diketone, Aldehyde, Ammonium salts | HBF4–SiO2 | Not specified | High | rsc.org |

| Four-component | 1,2-diketone, Aldehyde, Amine, Ammonium acetate | Zn(BF4)2 | Not specified | High | rsc.org |

This table provides an overview of multicomponent reactions for imidazole synthesis, highlighting the versatility of these methods.

Condensation Reactions Involving Pyridine and Imidazole Precursors

An alternative to building the imidazole ring onto a pyridine precursor is the coupling of pre-synthesized pyridine and imidazole moieties. This approach relies on the formation of a carbon-carbon bond between the two heterocyclic rings. A common strategy involves the reaction of a halogenated pyridine derivative with an organometallic imidazole species or vice versa, often catalyzed by a transition metal such as palladium or copper.

For the synthesis of this compound, this could involve, for example, the reaction of 4-bromo-2-methylpyridine (B16423) with an appropriately protected 4-(tributylstannyl)-1H-imidazole in a Stille coupling reaction. Alternatively, a Negishi coupling could be employed between a 4-halo-2-methylpyridine and a 4-zincated imidazole derivative. These cross-coupling reactions are powerful tools for the construction of biaryl systems but may require the synthesis and handling of sensitive organometallic reagents.

Modernized and Green Synthetic Methodologies

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and improve atom economy.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov The application of microwave irradiation can significantly reduce reaction times for the synthesis of imidazoles, often from hours to minutes. nih.gov Microwave heating can be effectively applied to the Debus-Radziszewski reaction and other multicomponent strategies for the synthesis of this compound.

For instance, the reaction of an aldehyde, a 1,2-dicarbonyl compound, and ammonium acetate can be carried out under solvent-free conditions or in a high-boiling point solvent under microwave irradiation to afford the corresponding imidazole in high yield and purity. researchgate.net This method not only accelerates the reaction but also often leads to cleaner reaction profiles with fewer byproducts.

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference(s) |

| p-Toluenesulfonylmethyl isocyanide (TOSMIC) and polymer-bound imines | Microwave irradiation | Not specified | Excellent | nih.gov |

| Aldehydes, benzil, and ammonium acetate | Microwave-assisted, one-pot | Not specified | Good | researchgate.net |

| Phenyl glycidyl (B131873) ether and imidazoles | Solvent-free, microwave, 120°C | 1 min | Competitive | mdpi.com |

This table showcases examples of microwave-assisted synthesis of imidazoles, demonstrating the significant reduction in reaction times.

Catalyst-Free and Environmentally Benign Protocols

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. Several catalyst-free methods for the synthesis of imidazoles and related heterocycles have been reported.

For example, the condensation of 2-aminopyridines with α-haloketones to form imidazo[1,2-a]pyridines can be achieved in good to excellent yields under neat (solvent-free) conditions by simply heating the reactants together. researchgate.net While this specific reaction leads to a fused ring system rather than the target compound, the principle of catalyst-free condensation is applicable. A plausible catalyst-free approach to this compound could involve the high-temperature condensation of 2-methyl-4-pyridinecarboxaldehyde, glyoxal, and ammonium acetate in a sealed vessel.

Furthermore, the use of deep eutectic solvents (DES) as environmentally benign reaction media has gained traction. researchgate.net These solvents are typically mixtures of quaternary ammonium salts and hydrogen bond donors, are often biodegradable, and can be recycled. The Groebke multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines has been successfully performed in a urea-choline chloride deep eutectic solvent in the absence of a catalyst, affording good yields. researchgate.net

| Reaction | Solvent/Conditions | Time | Yield (%) | Reference(s) |

| Groebke multicomponent reaction | Urea–choline chloride (DES), 80°C | 2-6 h | 57-87 | researchgate.net |

| Condensation of α-haloketones with 2-aminopyridines | Solvent-free, 60°C | 20 min | 91 | researchgate.net |

This table highlights examples of catalyst-free and environmentally benign synthetic protocols for related heterocyclic compounds.

Precursor and Intermediate Chemistry in this compound Synthesis

The construction of the this compound core can be approached through several synthetic routes, typically involving the formation of the imidazole ring onto a pre-functionalized 2-methylpyridine (B31789) precursor. A common and established method for imidazole synthesis is the reaction of an α-dicarbonyl or α-haloketone compound with an ammonia source and an aldehyde.

A plausible and efficient pathway to synthesize this compound is the Debus-Radziszewski imidazole synthesis or a related condensation reaction. This strategy hinges on the preparation of a key intermediate, an α-haloketone derived from 2-methylpyridine.

The synthesis can be envisioned in the following steps:

Friedel-Crafts Acylation: Starting from 2-methylpyridine, acylation with a reagent like acetyl chloride under Friedel-Crafts conditions would be challenging due to the deactivation of the ring by the nitrogen atom. A more viable route starts with a pre-functionalized pyridine, such as 2-methyl-4-cyanopyridine.

Grignard Reaction and Oxidation: The cyano group of 2-methyl-4-cyanopyridine can be converted to a ketone through a Grignard reaction with a methylmagnesium halide, followed by hydrolysis to yield 1-(2-methylpyridin-4-yl)ethan-1-one.

α-Halogenation: The resulting ketone serves as a direct precursor to the key intermediate. It can undergo α-halogenation, for instance, using bromine in acetic acid, to produce the α-haloketone intermediate, 2-bromo-1-(2-methylpyridin-4-yl)ethan-1-one.

Imidazole Ring Formation: This α-haloketone intermediate can then be reacted with formamide, which serves as a source of both ammonia and the C2 carbon of the imidazole ring, to yield the final product, this compound. Alternatively, reaction with ammonia and formaldehyde (B43269) can also form the imidazole ring. nih.gov

The primary precursors and key intermediates in this proposed synthetic pathway are outlined in the table below.

Table 1: Key Precursors and Intermediates for the Synthesis of this compound

| Compound Name | Role in Synthesis | Chemical Structure |

|---|---|---|

| 2-Methyl-4-cyanopyridine | Starting Material |  |

| 1-(2-Methylpyridin-4-yl)ethan-1-one | Precursor to Intermediate |  |

| 2-Bromo-1-(2-methylpyridin-4-yl)ethan-1-one | Key Intermediate (α-haloketone) |  |

Derivatization Strategies for Structural Modification and Functional Diversification

Derivatization of the this compound scaffold is crucial for tuning its physicochemical properties and exploring its structure-activity relationships (SAR) in various research contexts, such as drug discovery. nih.govnih.gov Modifications can be targeted at several positions: the pyridine ring, the imidazole ring, and the imidazole N-H group.

Achieving regioselectivity is a primary challenge in the functionalization of heterocyclic compounds. For this compound, distinct strategies can be employed for the pyridine and imidazole moieties.

Pyridine Ring Functionalization: The pyridine ring is generally electron-deficient. The Minisci reaction offers a powerful method for the regioselective C-H alkylation of such heterocycles. chemrxiv.org For this compound, radical attack would likely be directed to the C-6 position, as the C-2 position is occupied by a methyl group and the C-4 position by the imidazole substituent. The use of a temporary blocking group could also enable selective functionalization at other positions. chemrxiv.org

Imidazole Ring Functionalization: The imidazole ring offers multiple sites for derivatization.

N-Substitution: The pyrrole-like nitrogen (N-1) is the most common site for derivatization. It can be readily deprotonated with a mild base and subsequently alkylated or acylated to introduce a wide variety of functional groups.

C-Substitution: The C-2 and C-5 positions of the imidazole ring are susceptible to functionalization. The C-2 proton is relatively acidic and can be removed by a strong base (e.g., n-butyllithium) to create a nucleophile, which can then react with various electrophiles. Electrophilic substitution, such as halogenation, typically occurs at the C-5 position.

The introduction of specific chemical groups can impart new functionalities, enabling a broader range of research applications, from biological screening to materials science.

Cross-Coupling Reactions: A highly versatile strategy involves introducing a halogen atom (e.g., bromine or iodine) onto the scaffold, which can then participate in transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling reaction between a brominated derivative and a boronic acid can be used to introduce new aryl or heteroaryl groups. mdpi.com This approach allows for the synthesis of large libraries of compounds for biological evaluation. nih.govmdpi.com

Click Chemistry: For applications requiring bioconjugation or materials functionalization, "click chemistry" provides an efficient and specific method. An azide (B81097) or terminal alkyne moiety can be installed on the parent molecule, typically via N-alkylation of the imidazole ring. This "handle" can then be reacted with a complementary azide or alkyne-functionalized molecule (e.g., a fluorescent dye, a peptide, or a polymer) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com

Bioisosteric Replacement and Pharmacophore Elaboration: In medicinal chemistry, small functional groups can be introduced to fine-tune the molecule's properties. For instance, sulfonamide groups can be added to enhance binding to biological targets like carbonic anhydrase. mdpi.com Similarly, introducing hydrogen bond donors/acceptors or lipophilic/hydrophilic groups can systematically probe the interaction of the molecule with a biological target. nih.gov

The table below summarizes potential derivatization strategies and the functional moieties that can be introduced.

Table 2: Derivatization Strategies and Applications

| Strategy | Target Site | Moiety Introduced | Potential Research Application |

|---|---|---|---|

| N-Alkylation | Imidazole N-1 | Propargyl group | Introduction of an alkyne handle for Click Chemistry mdpi.com |

| Halogenation & Suzuki Coupling | Imidazole C-5 or Pyridine C-6 | Aryl/Heteroaryl groups | SAR studies, development of kinase inhibitors nih.govmdpi.com |

| Minisci Reaction | Pyridine C-6 | Alkyl groups | Modification of lipophilicity and steric profile chemrxiv.org |

| Acylation | Imidazole N-1 | Benzoyl group | Modulation of electronic properties and metabolic stability mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. ox.ac.uk

The ¹H and ¹³C NMR spectra of 4-(1H-Imidazol-4-yl)-2-methylpyridine exhibit characteristic chemical shifts that are indicative of the electronic environments of the protons and carbons in the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts are influenced by the aromaticity of the rings and the electronic effects of the nitrogen atoms and the methyl substituent.

The proton (¹H) NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings, as well as a singlet for the methyl group. chemicalbook.com The protons on the pyridine ring adjacent to the nitrogen atom (H-6) typically appear at a lower field (higher ppm) due to deshielding effects. Similarly, the protons on the imidazole ring are influenced by the two nitrogen atoms.

The carbon (¹³C) NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings are characteristic of sp²-hybridized carbons in an aromatic system, with carbons adjacent to nitrogen atoms generally appearing at lower fields. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts

Below is a table of predicted chemical shifts based on data for similar pyridine and imidazole structures. Actual values may vary depending on the solvent and experimental conditions. chemicalbook.comresearchgate.netipb.pt

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-CH₃ | ~2.4 - 2.6 | ~20 - 25 |

| Pyridine H3 | ~7.0 - 7.3 | ~120 - 125 |

| Pyridine C4 | - | ~145 - 150 |

| Pyridine H5 | ~7.2 - 7.5 | ~122 - 126 |

| Pyridine H6 | ~8.4 - 8.6 | ~148 - 152 |

| Imidazole H2' | ~7.8 - 8.1 | ~135 - 140 |

| Imidazole C4' | - | ~138 - 142 |

| Imidazole H5' | ~7.5 - 7.8 | ~115 - 120 |

| Imidazole N-H | Broad, ~10 - 13 | - |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.ptmdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to confirm the connectivity of the protons on the pyridine ring (H-3, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the ¹³C signals based on the already assigned ¹H signals. ox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide insights into the preferred conformation and stereochemistry of the molecule. For example, it could show through-space interactions between the methyl group protons and the H-3 proton of the pyridine ring. ipb.pt

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes of a molecule. nih.govnih.gov The spectra are complementary and together offer a comprehensive vibrational profile.

The FT-IR and FT-Raman spectra of this compound would be characterized by bands corresponding to the stretching and bending vibrations of the C-H, N-H, C=C, and C=N bonds within the pyridine and imidazole rings.

Characteristic Vibrational Frequencies

The table below lists the expected vibrational bands and their assignments. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3150 - 3000 | Aromatic C-H Stretch | Pyridine and Imidazole Rings |

| ~3100 (broad) | N-H Stretch | Imidazole Ring |

| 2980 - 2920 | Aliphatic C-H Stretch | Methyl Group |

| 1620 - 1580 | C=C and C=N Stretching | Pyridine Ring Vibrations |

| 1550 - 1450 | C=C and C=N Stretching | Imidazole Ring Vibrations |

| 1460 - 1440 | C-H Bending | Methyl Group Asymmetric Bend |

| 1380 - 1360 | C-H Bending | Methyl Group Symmetric Bend |

| 1200 - 1000 | In-plane C-H Bending | Aromatic Rings |

| 900 - 700 | Out-of-plane C-H Bending | Aromatic Rings |

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₉N₃), HR-MS would confirm the elemental composition by matching the experimental mass to the calculated exact mass with a very low margin of error (typically <5 ppm). mdpi.commdpi.com

HR-MS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (C₁₀H₁₀N₃⁺) | 172.0875 |

| [M+Na]⁺ (C₁₀H₉N₃Na⁺) | 194.0694 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. slideshare.netnih.gov These methods are essential for the analysis of the compound in complex mixtures and for providing further structural information through fragmentation analysis. researchgate.netthesciencein.org

LC-MS: This is a versatile technique suitable for the analysis of a wide range of compounds. researchgate.netrestek.com For this compound, LC-MS can be used for purity assessment and identification. The mass spectrum obtained would show the molecular ion peak, and tandem MS (MS/MS) experiments can be performed to induce fragmentation and generate a characteristic fragmentation pattern that can be used for structural confirmation. chromforum.org

GC-MS: This technique is suitable for volatile and thermally stable compounds. nih.gov The electron ionization (EI) source in GC-MS typically causes extensive fragmentation, providing a detailed "fingerprint" mass spectrum. nih.govnist.gov Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the pyridine and imidazole rings, as well as the loss of small neutral molecules like HCN from the rings.

The precise three-dimensional arrangement of atoms and the electronic environment of this compound would be definitively determined using advanced spectroscopic and crystallographic techniques.

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction

To date, single crystal X-ray diffraction data for this compound has not been reported in published literature. However, analysis of similar structures, such as derivatives of 4-(imidazol-yl)pyridine, allows for a hypothetical description. For a related compound, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, single crystal X-ray diffraction revealed a non-planar arrangement between the imidazole and pyridine rings. nih.gov It is expected that this compound would also exhibit a dihedral angle between the two heterocyclic rings, influenced by the steric hindrance of the methyl group on the pyridine ring.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (example) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 (typical for small organic molecules) |

| Calculated Density (g/cm³) | Data not available |

| Dihedral Angle (imidazole-pyridine) | Data not available |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be largely governed by intermolecular hydrogen bonding and π-π stacking interactions. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom), while the pyridine ring nitrogen acts as a hydrogen bond acceptor.

UV-Visible Spectroscopy and Electronic Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated π-system of the imidazole and pyridine rings.

The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) would be characteristic of the compound. For comparison, imidazole itself exhibits absorption maxima at shorter wavelengths, while the extended conjugation in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic or red shift).

A hypothetical data table for the UV-Visible spectrum of this compound in a specified solvent (e.g., ethanol) is provided below.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π | Data not available | Data not available |

| n→π | Data not available | Data not available |

The analysis of the electronic transitions, often aided by computational methods like Time-Dependent Density Functional Theory (TD-DFT), would reveal the nature of the orbitals involved in the electronic excitations, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Chemistry and Theoretical Investigations of 4 1h Imidazol 4 Yl 2 Methylpyridine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost.

In a theoretical study of 4-(1H-Imidazol-4-yl)-2-methylpyridine, DFT calculations would first be used to determine the most stable three-dimensional arrangement of its atoms. This process, known as geometry optimization, finds the structure corresponding to the lowest energy on the potential energy surface.

Conformational Analysis: The molecule possesses a flexible bond connecting the pyridine (B92270) and imidazole (B134444) rings, allowing for rotation. A conformational analysis would be performed by systematically rotating this dihedral angle to identify all possible stable conformers (rotational isomers) and the transition states that separate them. The results would reveal the global minimum energy conformer, which is the most likely structure of the molecule at low temperatures, along with the relative energies of other low-lying conformers.

Optimized Geometrical Parameters: For the most stable conformer, DFT calculations would provide a detailed list of geometrical parameters. This data is typically presented in a table and includes:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-H bonds in angstroms, Å).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-N-C, H-C-C angles in degrees, °).

Dihedral Angles: The twist or torsion angles between the planes defined by two sets of three consecutive atoms (e.g., the angle between the imidazole and pyridine rings in degrees, °).

These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography if available, to validate the accuracy of the computational method and basis set used.

The electronic reactivity and behavior of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule where the HOMO is localized are potential sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. LUMO localization indicates sites susceptible to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Charge Transfer: Analysis of the spatial distribution of the HOMO and LUMO provides insights into intramolecular charge transfer (ICT). If the HOMO and LUMO are localized on different parts of the molecule (e.g., HOMO on the imidazole ring and LUMO on the pyridine ring), electronic transitions (like absorption of light) can lead to a transfer of electron density from the donor region to the acceptor region.

A hypothetical data table for this compound would include:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: These values are placeholders, as no published data is available for this specific compound.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic reactions.

The MEP surface is color-coded to indicate different potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for an electrophilic attack and are typically found around electronegative atoms like nitrogen or oxygen.

Blue: Regions of positive potential, which are electron-deficient. These are susceptible to nucleophilic attack and are often located around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of both the pyridine and imidazole rings, indicating their role as Lewis basic centers. Positive potential would be expected around the N-H proton of the imidazole ring.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns with Lewis structures. This method provides quantitative insight into intramolecular interactions that contribute to the stability of the molecule.

The key aspect of NBO analysis is the study of charge delocalization , which is quantified by second-order perturbation theory. It calculates the stabilization energy (E(2)) associated with the donation of electron density from a filled "donor" NBO (like a bonding orbital or a lone pair) to an empty "acceptor" NBO (usually an anti-bonding orbital, σ* or π*).

A hypothetical NBO analysis table would look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) Nimidazole | π(C-C)pyridine | Value |

| π(C-C)imidazole | π(C-N)pyridine | Value |

Note: These values and interactions are illustrative placeholders.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the properties of electronically excited states. It is essential for understanding a molecule's response to light, such as its UV-Visible absorption spectrum.

TD-DFT calculations can predict:

Excitation Energies: The energy required to promote an electron from an occupied orbital to a virtual orbital. These energies correspond to the positions of absorption peaks in a spectrum.

Oscillator Strengths (f): A measure of the intensity of an electronic transition. Transitions with high oscillator strengths are "allowed" and result in strong absorption bands, while those with near-zero strengths are "forbidden."

Nature of Transitions: TD-DFT specifies which orbital-to-orbital transitions contribute to each excited state (e.g., HOMO → LUMO, HOMO-1 → LUMO). This helps characterize the excitations, such as n→π* or π→π* transitions.

For this compound, TD-DFT would predict its theoretical UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions responsible for its color and photophysical behavior.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry, particularly DFT, is a valuable tool for predicting the NLO properties of new molecules, guiding the synthesis of promising candidates.

The key NLO properties calculated are the hyperpolarizabilities:

First Hyperpolarizability (β): This value is a measure of the second-order NLO response. Molecules with a large β value are of interest for applications like second-harmonic generation. A significant β often arises in molecules with a strong intramolecular charge transfer character, typically those with electron-donating and electron-accepting groups connected by a π-conjugated system.

Second Hyperpolarizability (γ): This relates to the third-order NLO response, which is relevant for phenomena like self-defocusing.

Calculations for this compound would involve computing its dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ). The magnitude of these values would indicate its potential as an NLO material.

A hypothetical data table for NLO properties would be:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (βtot) | Value |

Note: These values are placeholders, as no published data is available for this specific compound.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Global Softness)

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are crucial for predicting the reactivity of a molecule. These descriptors offer insights into how this compound would interact with other chemical species.

Global Reactivity Descriptors: These parameters provide a general overview of a molecule's stability and reactivity. Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value indicates greater stability.

Global Softness (S): The reciprocal of global hardness (S = 1/2η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local Reactivity and Fukui Functions: The Fukui function, f(r), is a critical local reactivity descriptor. It identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the values of the Fukui function across the atomic sites of this compound, one could pinpoint which atoms are most likely to participate in different types of chemical reactions. For instance, regions with a high value for f+(r) are susceptible to nucleophilic attack, while those with a high f-(r) are prone to electrophilic attack.

Without specific published data, a hypothetical data table for global reactivity descriptors, calculated at a common level of theory like B3LYP/6-311++G(d,p), would be structured as follows:

| Descriptor | Symbol | Hypothetical Value (a.u.) |

| Highest Occupied Molecular Orbital | EHOMO | Value |

| Lowest Unoccupied Molecular Orbital | ELUMO | Value |

| Energy Gap | ΔE | Value |

| Ionization Potential | IP | Value |

| Electron Affinity | EA | Value |

| Global Hardness | η | Value |

| Global Softness | S | Value |

| Electronegativity | χ | Value |

| Chemical Potential | μ | Value |

| Electrophilicity Index | ω | Value |

Note: The values in this table are placeholders and require actual quantum chemical calculations to be determined.

Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models that account for solvent effects are essential for obtaining results that are comparable to experimental conditions.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. The model then calculates the electrostatic interactions between the solute and the polarized continuum.

Studying this compound using PCM in various solvents (e.g., water, ethanol, dimethyl sulfoxide) would reveal how its geometric parameters, electronic properties (like the HOMO-LUMO gap), and spectroscopic characteristics change as a function of solvent polarity. For example, an increase in solvent polarity could lead to a stabilization of charge-separated states, potentially altering the molecule's reactivity and absorption spectrum.

A comparative data table from such a study would typically look like this:

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Gas Phase | 1 | Value | Value | Value |

| Toluene | 2.38 | Value | Value | Value |

| Ethanol | 24.55 | Value | Value | Value |

| Water | 78.39 | Value | Value | Value |

Note: The values in this table are placeholders, representing the type of data that would be generated from PCM calculations.

This theoretical framework highlights the types of computational investigations that would be necessary to fully characterize the chemical nature of this compound from a theoretical standpoint.

Investigation of Molecular Interactions and Recognition Mechanisms

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such simulations are crucial for understanding how 4-(1H-Imidazol-4-yl)-2-methylpyridine interacts with protein targets.

Molecular docking studies on compounds structurally related to this compound, such as various pyridine (B92270) and imidazole (B134444) derivatives, have been instrumental in identifying their binding modes within enzyme active sites. For instance, in studies of pyrazole-based derivatives targeting the M4 muscarinic acetylcholine (B1216132) receptor, subtle chemical modifications were shown not to significantly affect the compound's ability to recognize and interact with the allosteric site. nih.gov Similarly, docking studies of thiazole (B1198619) conjugates revealed that interactions with key amino acid residues like Lys106 and Arg96 are critical for binding. semanticscholar.org For this compound, it is predicted that the imidazole and pyridine nitrogens are key interaction points within a binding pocket. The methyl group on the pyridine ring can also influence binding affinity and selectivity by fitting into specific hydrophobic sub-pockets.

The imidazole moiety of this compound is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen). The pyridine nitrogen also acts as a hydrogen bond acceptor. These hydrogen bonds are critical for the stable binding of the ligand to its target protein. rsc.orgstanford.edunih.gov Studies on similar imidazole-containing structures show that hydrogen bonding interactions with amino acid residues are a recurring theme in their binding mechanisms. researchgate.netmdpi.com

Beyond hydrogen bonding, other non-covalent interactions play a significant role. These include:

π-π Stacking: The aromatic nature of both the imidazole and pyridine rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site. rsc.org

Hydrophobic Interactions: The methyl group on the pyridine ring contributes to hydrophobic interactions with nonpolar residues in the target protein.

Arene-Cation Interactions: The electron-rich aromatic rings can interact favorably with cationic residues like lysine (B10760008) and arginine. semanticscholar.org

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Moiety of the Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Imidazole N-H | Asp, Glu, Ser, Thr, Main-chain Carbonyl |

| Hydrogen Bond Acceptor | Imidazole N, Pyridine N | Arg, Lys, His, Asn, Gln, Ser, Thr |

| π-π Stacking | Imidazole Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interaction | Methyl group, Aromatic Rings | Ala, Val, Leu, Ile, Met, Pro |

| Arene-Cation Interaction | Imidazole Ring, Pyridine Ring | Lys, Arg |

In many ligand-protein complexes, water molecules play a crucial role by bridging interactions between the ligand and the protein. These water-mediated hydrogen bonds can significantly enhance binding affinity and specificity. For ligands with hydrogen-bonding capabilities like this compound, it is plausible that water molecules in the binding pocket form a network of interactions connecting the imidazole or pyridine nitrogens to distant residues in the protein. Enhancing the water solubility of related imidazolone (B8795221) compounds through chemical modification has been shown to improve their bioavailability and biological activity. mdpi.com

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pyridine and imidazole-containing compounds, SAR studies have provided valuable mechanistic insights. nih.govnih.govresearchgate.netdocumentsdelivered.commdpi.com

For the this compound scaffold, key structural features can be systematically modified to probe their effect on activity:

Position of the Methyl Group: Moving the methyl group on the pyridine ring to other positions (e.g., position 3 or 5) would alter the steric and electronic profile of the molecule, likely affecting its fit in the binding pocket and its interaction with specific residues.

Substitution on the Imidazole Ring: Adding substituents to the imidazole ring could enhance or diminish binding affinity. For example, adding a bulky group might lead to steric clashes, while a group capable of forming additional hydrogen bonds could improve potency.

Linker between the Rings: While the rings are directly connected in this compound, introducing a flexible linker (e.g., a methylene (B1212753) or ether group) could allow for more optimal positioning within a binding site, a strategy seen in other bioactive molecules. nih.govnih.gov

In a series of pyrazol-4-yl-pyridine derivatives, subtle chemical changes around the core structure did not significantly alter binding affinity or allosteric properties, suggesting that the core scaffold was primarily responsible for the interaction. nih.gov Conversely, in a study on imidazo[4,5-b]pyridine derivatives, the nature and position of substituents had a pronounced impact on cytotoxic potency. researchgate.net

Theoretical Mechanistic Investigations of Biological Pathways

Theoretical studies, often in conjunction with experimental work, can elucidate the mechanisms by which compounds like this compound affect biological pathways.

The imidazole ring is a well-known feature in compounds that inhibit metalloenzymes, particularly cytochrome P450 enzymes. The lone pair of electrons on an sp²-hybridized nitrogen atom in the imidazole ring can coordinate to the heme iron atom in the active site of these enzymes, leading to inhibition.

A notable target is sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Many antifungal drugs with an imidazole or triazole core function by inhibiting CYP51. Research on 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines identified CYP51 inhibition as the likely mechanism of action for their anti-parasitic activity against Trypanosoma cruzi. nih.gov The study found that these compounds could effectively inhibit T. cruzi growth, with IC₅₀ values for CYP51 inhibition in the nanomolar range. nih.gov

Given its structural features, this compound is a candidate for CYP51 inhibition. The proposed mechanism involves the coordination of the unprotonated nitrogen of the imidazole ring to the heme iron of CYP51, thereby blocking the active site and preventing the binding of the natural substrate. The pyridine ring and its methyl substituent would further anchor the molecule within the enzyme's access channel through various non-covalent interactions.

Computational Studies on Scaffold-Based Ligand Design and Optimization

Computational chemistry has emerged as a powerful tool in the design and optimization of ligands based on the this compound scaffold and its analogs. These in silico methods, including molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations, provide valuable insights into ligand-receptor interactions and guide the synthesis of more potent and selective compounds.

Molecular docking studies have been instrumental in predicting the binding modes of imidazole- and pyridine-containing compounds within the active sites of their target proteins. For example, in the development of anticancer agents, docking simulations of 4-(imidazol-5-yl)pyridine derivatives into the active sites of B-RAF and p38α kinases helped to elucidate the key interactions driving their inhibitory activity. nih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to the stability of the ligand-receptor complex.

3D-QSAR studies are frequently employed to build predictive models that correlate the structural features of a series of compounds with their biological activity. These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. Such analyses have been successfully applied to various pyridine and imidazole derivatives to guide the optimization of their potency and selectivity. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding mode over time. For instance, MD simulations were used to study the conformational stability of a potent 4-(imidazol-5-yl)pyridine derivative within the active site of its target kinases. nih.govresearchgate.net These simulations can reveal subtle conformational changes and the role of solvent molecules in the binding event, offering a more comprehensive understanding of the interaction.

The integration of these computational approaches facilitates a rational design cycle. Starting from a hit compound, computational models can predict modifications that are likely to improve its pharmacological profile. These predictions then guide the synthesis of new derivatives, which are subsequently tested experimentally. The experimental results are then used to refine the computational models, leading to an iterative process of ligand optimization. This strategy has been applied to various scaffolds containing imidazole and pyridine moieties for a range of therapeutic targets, including enzymes and GPCRs. rsc.orgnih.govmdpi.com

Data Tables

Table 1: Receptor Interaction Profile of Imidazole and Pyridine Derivatives

| Compound Class | Target Receptor | Observed Effect | Reference |

| 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives | Histamine (B1213489) H3 Receptor | Antagonist | nih.gov |

| 4-(1H-imidazol-4-ylmethyl)pyridine (Immethridine) | Histamine H3 Receptor | Agonist | researchgate.net |

| 1,4-Dihydropyridine and pyridine derivatives | Adenosine Receptors (A1, A2A, A3) | Binding affinity in micromolar range | researchgate.net |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Delta-Opioid Receptor | Selective Agonist | nih.gov |

Table 2: Application of Computational Methods in Ligand Design

| Computational Method | Application | Scaffold/Compound Class | Target | Reference |

| Molecular Docking & MD Simulation | Elucidating binding mode and stability | 4-(Imidazol-5-yl)pyridine derivatives | B-RAF/p38α Kinases | nih.govresearchgate.net |

| 3D-QSAR & Molecular Docking | Understanding structure-activity relationships | 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives | CCR1 | nih.gov |

| Molecular Docking | Virtual screening and binding mode prediction | Imidazole-based compounds | Heme Oxygenase-1 (HO-1) | nih.gov |

| Molecular Docking & MD Simulation | Investigating inhibitor interactions | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | nih.gov |

Analytical Methodologies for Quantitative and Qualitative Assessment

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds that are soluble in a liquid solvent. For imidazole (B134444) and pyridine (B92270) derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation of 4-(1H-Imidazol-4-yl)-2-methylpyridine would likely utilize a C8 or C18 column. The mobile phase would typically consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. evitachem.com Gradient elution, where the composition of the mobile phase is changed over time, would likely be necessary to achieve optimal separation from impurities. Detection is commonly performed using a UV detector, as the aromatic nature of the pyridine and imidazole rings results in UV absorbance. nih.gov For enhanced sensitivity and specificity, a fluorescence detector could be used if the molecule is naturally fluorescent or has been derivatized with a fluorescent tag. nih.gov

Table 1: Illustrative HPLC Parameters for Related Imidazole Derivatives (Note: This data is based on the analysis of similar compounds and is for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Typical Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.025 M KH₂PO₄ (pH 3.2), B: Methanol |

| Gradient | 70% B isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215-300 nm |

| Temperature | Ambient |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While some imidazole derivatives can be analyzed directly, many, especially those with polar N-H groups like this compound, often require derivatization to increase their volatility and improve peak shape. mdpi.comsigmaaldrich.com Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

The analysis would be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is a common general-purpose detector, while a nitrogen-phosphorus detector (NPD) would offer greater selectivity for this nitrogen-containing compound.

Hyphenated techniques couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), providing a high degree of certainty in compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for non-volatile or thermally labile compounds. LC-MS analysis of related imidazole-pyridine compounds has been reported, typically using electrospray ionization (ESI) in positive mode, which would protonate the basic nitrogen atoms on the pyridine and imidazole rings. researchgate.netwiley.com The resulting mass spectrum and fragmentation pattern provide a molecular fingerprint for the compound. researchgate.net This technique is instrumental in confirming the structure and purity of synthesized compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the detection power of MS. After separation on the GC column (potentially after derivatization), the compound enters the mass spectrometer, where it is ionized and fragmented. mdpi.com The resulting mass spectrum can be compared to spectral libraries for identification. This method is widely used for the analysis of methylimidazole isomers and other volatile heterocyclic compounds in various matrices. mdpi.com

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their migration in an electric field. These methods offer high efficiency and require minimal sample volume.

Capillary Electrophoresis (CE), also known as Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. mdpi.com As this compound is a basic compound, it would be positively charged in an acidic buffer. The analysis would be conducted in a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate or acetate (B1210297) buffer. nih.gov The migration time of the compound would be influenced by both its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. CE is a powerful tool for purity analysis and the separation of closely related impurities. mdpi.comnih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.orgijpsonline.com This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration. wikipedia.org This forms micelles, which act as a pseudo-stationary phase.

Separation in MEKC is based on the differential partitioning of an analyte between the aqueous buffer and the micelles. wikipedia.org For a compound like this compound, its partitioning would be influenced by its hydrophobicity and any electrostatic interactions with the charged micelles. MEKC is particularly useful for separating complex mixtures and has been successfully applied to the analysis of various pyridine and imidazole derivatives. wiley.comnih.gov The technique's selectivity can be fine-tuned by altering the type and concentration of the surfactant, the pH of the buffer, and by adding organic modifiers or other additives. nih.gov

Table 2: Illustrative MEKC Parameters for Pyridine Derivatives (Note: This data is based on the analysis of similar compounds and is for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Typical Value |

| Capillary | Fused silica, 50 µm i.d. |

| Background Electrolyte | 30 mM Sodium Dodecyl Sulfate (SDS) in phosphate buffer |

| pH | 7.0 |

| Organic Modifier | 10% Methanol |

| Applied Voltage | 15-25 kV |

| Detection | UV at 210-254 nm |

Advanced Spectroscopic Analytical Methods

The quantitative and qualitative assessment of "this compound" relies on sophisticated analytical techniques capable of providing high sensitivity and selectivity. Advanced spectroscopic methods are central to its detection and characterization, particularly in complex matrices.

Fluorescence-Based Assays

Fluorescence spectroscopy offers a highly sensitive method for the detection of certain molecules. For pyridine derivatives, their intrinsic fluorescence or the fluorescence of derivatives formed after reaction can be exploited for analytical purposes. The fluorescence properties, including emission and excitation spectra, are influenced by substituents on the pyridine ring and the solvent used. researchgate.net

While direct fluorescence data for "this compound" is not extensively detailed in the literature, the principles of fluorescence assays for related structures are well-established. Assays can be designed where the target analyte reacts with a specific reagent to produce a fluorescent product. For example, the reagent 1,2-diacetyl benzene (B151609) forms fluorescent isoindole conjugates with primary amines like putrescine and spermidine, allowing for their quantification. nih.govnih.gov This type of assay is optimized for high-throughput screening and involves measuring the fluorescence intensity at specific excitation and emission wavelengths. nih.gov A similar strategy could be developed for "this compound," potentially targeting the reactivity of the imidazole or pyridine moieties to yield a fluorescent adduct, enabling its sensitive detection.

The development of such an assay would involve several key steps:

Reagent Selection : Identifying a reagent that reacts specifically with the target compound to yield a product with significant fluorescence.

Optimization : Fine-tuning reaction conditions such as pH, temperature, and incubation time to ensure complete and rapid derivatization.

Validation : Confirming the structure of the fluorescent adduct using techniques like mass spectrometry and validating the assay's performance in terms of linearity, sensitivity, and selectivity. nih.gov

| Parameter | Description | Reference |

| Principle | Measurement of fluorescence from the analyte itself or a fluorescent derivative. | researchgate.net |

| Excitation/Emission λ | Dependent on the specific fluorophore; e.g., 364 nm / 425 nm for some isoindole adducts. | nih.gov |

| Application | High-throughput screening, quantification in various matrices. | nih.gov |

Paper Spray Mass Spectrometry

Paper spray mass spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid and direct analysis of analytes in complex mixtures with minimal sample preparation. nih.govnih.gov This method has been successfully applied to the qualitative and quantitative analysis of 4-methylimidazole (B133652) (4-MEI), a structurally related compound, in beverage and caramel (B1170704) samples. nih.gov

The methodology involves applying a small volume of the sample onto a triangular paper substrate, adding a solvent, and applying a high voltage. This generates charged droplets that are directed into the mass spectrometer for analysis. nih.govrsc.org For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used to achieve high sensitivity and selectivity. nih.gov

Key findings from the analysis of 4-MEI using PS-MS demonstrate the technique's potential for analyzing "this compound":

Speed : Analysis can be performed in as little as one to two minutes per sample. uvic.ca

Sensitivity : Detection limits in the low picogram per microliter (pg/μL) range have been achieved. For 4-MEI, the limit of detection was 3 pg/μL in a pure solvent and 5 pg/μL in a caramel matrix. nih.gov

Precision : Average relative standard deviations of less than 15% are achievable with effective quality control protocols. nih.gov

Dynamic Range : The method shows a wide linear dynamic range, often spanning three orders of magnitude. nih.gov

PS-MS can also be coupled with high-resolution mass spectrometry (HRMS), such as an Orbitrap, for rapid qualitative screening, providing high mass accuracy to confirm the elemental composition of the analyte. nih.govuvic.ca

| Performance Metric | Value for 4-MEI Analysis | Reference |

| Limit of Detection (LOD) | 3 pg/μL (in solvent) | nih.gov |

| Limit of Detection (LOD) | 5 pg/μL (in matrix) | nih.gov |

| Relative Standard Deviation | < 15% | nih.gov |

| Analysis Time | 1-2 minutes | uvic.ca |

Sample Preparation and Matrix Effects in Analysis

The accurate analysis of "this compound" from complex samples, such as biological fluids or food products, is often complicated by the presence of other components in the sample matrix. The matrix, defined as all components of the sample other than the analyte, can interfere with the analysis, causing signal suppression or enhancement, a phenomenon known as the matrix effect. chromatographyonline.com Therefore, effective sample preparation is a critical step to remove interferences, concentrate the analyte, and improve the reliability of analytical results. youtube.com

Solid-Phase Extraction

Solid-phase extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from complex matrices prior to chromatographic analysis. nih.govyoutube.com The technique separates components of a mixture based on their physical and chemical properties. The general SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com

For imidazole and pyridine-containing compounds, which are often polar and can be ionized, specific SPE sorbents are particularly effective.

Cation Exchange Sorbents : Strong cation exchange (SCX) cartridges are frequently used to isolate imidazole derivatives. researchgate.net These sorbents contain functional groups like aromatic sulfonic acid that retain positively charged analytes (such as a protonated imidazole ring) under acidic conditions. The retained analyte can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Polymeric Sorbents : Water-wettable, reversed-phase polymeric sorbents (e.g., Oasis HLB) are also used for extracting a broad range of compounds, including polar heterocyclic amines, from aqueous samples. nih.gov

Dispersive SPE (d-SPE) : This is a variation where the sorbent is mixed directly with the sample extract, offering a rapid and simple cleanup step. nih.govresearchgate.net

The choice of SPE sorbent and protocol depends on the analyte's properties and the sample matrix. youtube.comnih.gov

| SPE Method | Sorbent Type | Target Analytes | Reference |

| Cartridge SPE | Strong Cation Exchange (SCX) | 4(5)-methylimidazole, 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole | researchgate.net |

| d-μ-SPE | Polymer Cation Exchange | 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole | researchgate.net |

| Micro-elution SPE | Polymeric (Oasis PRiME HLB) | Aripiprazole (contains a piperazine (B1678402) ring) | nih.gov |

Derivatization for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. This is often done to enhance detection sensitivity and selectivity in chromatography, particularly for mass spectrometry (MS) and gas chromatography (GC). nih.gov

For a compound like "this compound," derivatization could target the imidazole or pyridine rings to improve ionization efficiency or chromatographic behavior.

Enhanced ESI-MS Detection : For liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), derivatization reagents can be used to introduce a permanently charged group or a readily ionizable moiety. While not applied directly to the title compound, reagents such as 2-hydrazinopyridine (B147025) and 2-picolylamine have been used to derivatize carboxylic acids. nih.gov The resulting derivatives show significantly increased response in positive-ion ESI-MS, with detection limits in the low femtomole range. nih.gov A similar concept could be applied by designing a reagent that reacts with the imidazole NH group of "this compound."

GC-MS Analysis : For analysis by gas chromatography, polar functional groups like the N-H in the imidazole ring can cause poor peak shape and adsorption in the GC system. Derivatization techniques such as silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) are commonly employed to replace active hydrogens with less polar trimethylsilyl (B98337) (TMS) groups, improving volatility and chromatographic performance. uvic.ca

The selection of a derivatization strategy depends on the analytical technique being used and the functional groups present on the analyte. uvic.canih.gov

| Technique | Derivatization Goal | Example Reagent/Method | Reference |

| LC-ESI-MS/MS | Increase ionization efficiency | 2-Picolylamine (for carboxylic acids) | nih.gov |

| LC-ESI-MS/MS | Enhance detectability | 2-Hydrazinopyridine (for keto-steroids) | nih.gov |

| GC-MS | Improve volatility and peak shape | Silylation (e.g., BSTFA) | uvic.ca |

Future Research Directions and Advanced Applications in Chemical Biology

Exploration of Novel Imidazole-Pyridine Architectures

The continued exploration of novel molecular architectures based on the imidazole-pyridine core is a primary avenue for future research. The goal is to synthesize next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This involves strategic molecular hybridization, where the imidazole-pyridine core is combined with other biologically active pharmacophores to create new chemical entities with potentially synergistic or novel mechanisms of action. nih.govacs.org

One promising direction is the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines. rsc.orgnih.gov These rigid structures can orient key functional groups in specific three-dimensional arrangements, leading to higher binding affinities for target proteins. For instance, novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription involved in cancer. nih.gov Similarly, researchers have developed imidazole[1,2-a]pyridine derivatives that also act as selective CDK9 inhibitors for potential use in colorectal cancer. rsc.org

Another approach involves the systematic modification of substituents on both the imidazole (B134444) and pyridine (B92270) rings. tandfonline.com Research has shown that even minor changes, such as the introduction of different alkyl or aryl groups, can significantly impact biological activity. tandfonline.com For example, studies on imidazole-2-thiones linked to other ring systems found that aromatic substituents on the imidazole ring were crucial for DNA intercalation activity, whereas aliphatic substitutions resulted in no significant activity. tandfonline.com The synthesis of diverse libraries of such analogs will continue to be a critical strategy for mapping structure-activity relationships (SAR). nih.gov

Table 1: Examples of Novel Imidazole-Pyridine Architectures and Their Biological Targets

| Compound Class | Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridine derivatives | CDK9 | Cancer (Breast, Colon) | Displayed significant anticancer activity with IC₅₀ values in the micromolar range (0.63-1.32 μM). | nih.gov |

| Imidazole[1,2-a]pyridine derivatives | CDK9 | Colorectal Cancer | Compound LB-1 showed potent and highly selective CDK9 inhibitory activity (IC₅₀ = 9.22 nM). | rsc.org |

| Imidazole-pyridine hybrids | Undisclosed (Anticancer) | Breast Cancer | Compound 5e exhibited cytotoxic activity against BT474 cells (IC₅₀ = 39.19 ± 1.12 μM) and reduced tumor volume in vivo. | nih.gov |

| Imidazole-2-thiones | DNA, Topoisomerase II | Cancer (Liver, Breast, Colon) | Compounds 5b and 5h showed the highest activity against the MCF-7 breast cancer cell line. | tandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of imidazole-pyridine derivatives. springernature.comspringernature.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. mit.edu

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of imidazole-pyridine compounds to propose novel molecules with desired properties. researchgate.netbohrium.com These models can explore a vast chemical space to generate structures that are synthetically feasible and optimized for specific biological targets. springernature.comresearchgate.net This de novo design approach can significantly accelerate the initial stages of drug discovery. springernature.com

Furthermore, ML algorithms can be used to develop highly accurate Quantitative Structure-Activity Relationship (QSAR) models. springernature.com These models can predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the reliance on expensive and time-consuming experimental screening. springernature.commit.edu AI can also aid in planning the chemical synthesis of these novel compounds by predicting reaction outcomes and suggesting optimal synthetic routes, a field known as computer-aided synthetic planning (CASP). researchgate.net

Development of Advanced Probes for Mechanistic Studies

To fully understand how compounds like 4-(1H-Imidazol-4-yl)-2-methylpyridine exert their effects, it is essential to develop advanced chemical probes for mechanistic studies. These probes are specially designed molecules that help researchers visualize and quantify the interaction of a compound with its biological targets in a cellular environment.

Future work will focus on creating derivatives of this compound that are tagged with reporter groups, such as:

Fluorescent Dyes: Attaching a fluorescent moiety allows for the direct visualization of the compound's uptake, distribution, and localization within cells using techniques like fluorescence microscopy.

Photoaffinity Labels: These are chemically reactive groups that, upon exposure to UV light, form a permanent covalent bond with the target protein. This enables the identification and isolation of direct binding partners, which can then be identified using proteomic techniques.

Biotin (B1667282) Tags: Incorporating a biotin tag allows for the pulldown and enrichment of target proteins from cell lysates, facilitating their identification.

For example, terbium fluorescent probes have been successfully used to screen for DNA damage induced by certain imidazole derivatives, demonstrating the utility of such tools in mechanistic analysis. tandfonline.com The development of such probes for the this compound scaffold will be crucial for definitively identifying its molecular targets and confirming its mechanism of action.

Elucidation of Complex Molecular Pathways

While initial studies may identify a primary target for a compound, its ultimate biological effect is often the result of modulating a complex network of molecular pathways. A key future direction is to move beyond single-target identification and elucidate the broader impact of this compound and its analogs on cellular signaling.

Research has already shown that different imidazole-pyridine structures can interact with a wide range of targets, including protein kinases (e.g., CDK9, ALK5), G-protein coupled receptors (e.g., histamine (B1213489) H3 receptor), and even nucleic acids. nih.govrsc.orgnih.govnih.gov For example, the compound immethridine, or 4-(1H-imidazol-4(5)-ylmethyl)pyridine, was identified as a potent and highly selective agonist for the histamine H₃ receptor. nih.gov Other imidazole derivatives have been found to inhibit tubulin polymerization or act as DNA intercalators. nih.govtandfonline.com

Future studies will employ systems biology approaches, such as transcriptomics, proteomics, and metabolomics, to obtain a global view of the cellular changes induced by these compounds. This will help to:

Identify off-target effects that may contribute to efficacy or toxicity.

Uncover downstream signaling events and feedback loops.

Reveal novel mechanisms of action and potential new therapeutic applications.

Understand the basis for drug resistance and find ways to overcome it.

By mapping the complex interplay between imidazole-pyridine compounds and cellular networks, researchers can build a more complete picture of their pharmacological effects, paving the way for more rational drug design and effective therapeutic strategies.

Q & A

What are the common synthetic routes for preparing 4-(1H-Imidazol-4-yl)-2-methylpyridine, and what key experimental parameters influence yield?

Category : Basic Synthesis

Answer :

The synthesis typically involves coupling reactions between imidazole derivatives and substituted pyridines. For example, analogous imidazole-pyridine hybrids (e.g., 4-(1H-Imidazol-4-yl)benzoic acid) are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Key parameters include:

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) under reflux (~80–120°C).

- Protecting groups : Use of tert-butoxycarbonyl (Boc) to protect reactive imidazole NH groups during synthesis .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .

How can researchers optimize reaction conditions to mitigate low yields in imidazole-pyridine coupling reactions?

Category : Advanced Synthesis

Answer :

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Temperature control : Lowering reaction temperatures (e.g., 60°C) to reduce decomposition of sensitive intermediates .

- Catalyst screening : Testing ligands (e.g., XPhos) to enhance Pd-catalyzed coupling efficiency .

- Microwave-assisted synthesis : Accelerating reaction kinetics and improving regioselectivity .

- In situ monitoring : Using TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Category : Basic Characterization

Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., imidazole C-H protons at δ 7.5–8.5 ppm; pyridine protons at δ 8.0–8.8 ppm) .

- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3500 cm⁻¹ (imidazole N-H) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 200–220) .

How can X-ray crystallography resolve ambiguities in structural assignments from NMR data?

Category : Advanced Characterization

Answer :

NMR may fail to distinguish tautomeric forms or regioisomers. X-ray crystallography provides unambiguous confirmation:

- Crystal growth : Slow evaporation of acetonitrile or DMSO solutions yields diffraction-quality crystals .